molecular formula C19H19N3O4S B2983837 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 903281-86-7

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide

Cat. No.: B2983837
CAS No.: 903281-86-7
M. Wt: 385.44
InChI Key: HXBYLSOLDSXBOI-UHFFFAOYSA-N
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Description

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, an ethoxy group, and a methoxybenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with 6-ethoxypyridazine-3-carboxylic acid, which undergoes a series of reactions including nitration, reduction, and sulfonation to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological research, such as in the study of enzyme inhibition or receptor binding.

Industry: The compound's properties may be exploited in industrial processes, such as in the manufacture of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • Sulfamethoxypyridazine: A sulfonamide antibacterial used in the treatment of infections.

Uniqueness: N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-19-13-12-18(20-21-19)14-4-6-15(7-5-14)22-27(23,24)17-10-8-16(25-2)9-11-17/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBYLSOLDSXBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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